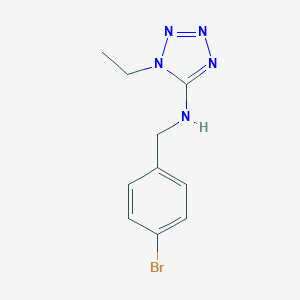![molecular formula C13H9BrClNO3 B275734 1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 3-Chlorobenzyloxy-4-nitrobromobenzene or CBONB and is a derivative of nitrobenzene.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene is not fully understood. However, it is believed to exert its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene in lab experiments is its relatively simple synthesis method. However, its potential toxicity and lack of selectivity for certain enzymes and signaling pathways may limit its use in certain applications.
Future Directions
1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene has the potential to be used in the development of new drugs for the treatment of cancer and inflammatory diseases. Future research could focus on optimizing its chemical structure to improve its selectivity and reduce potential toxicity. Additionally, further studies could investigate its mechanism of action and potential applications in other areas of medicine.
Synthesis Methods
The synthesis of 1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene involves the reaction of 3-chlorobenzyl alcohol with 4-nitrophenyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile or dimethylformamide and is typically carried out under reflux conditions.
Scientific Research Applications
1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene has been found to have potential applications in the field of medicinal chemistry. It has been shown to possess antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
properties
Molecular Formula |
C13H9BrClNO3 |
|---|---|
Molecular Weight |
342.57 g/mol |
IUPAC Name |
1-bromo-2-[(3-chlorophenyl)methoxy]-4-nitrobenzene |
InChI |
InChI=1S/C13H9BrClNO3/c14-12-5-4-11(16(17)18)7-13(12)19-8-9-2-1-3-10(15)6-9/h1-7H,8H2 |
InChI Key |
KMAOZEIZOHIGCQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=CC(=C2)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)




![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)




![[2-(4-Bromophenyl)-2-oxoethyl] 4-(dimethylamino)benzoate](/img/structure/B275692.png)
